Ethyl 3-hydroxy-3-methylnonanoate

Description

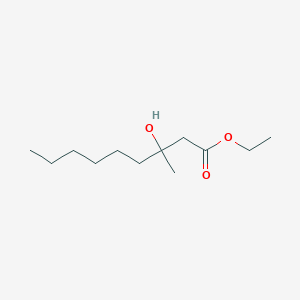

Ethyl 3-hydroxy-3-methylnonanoate is an organic compound classified as a beta-hydroxy ester. Its structure features a nine-carbon chain (nonanoate) with a hydroxyl (-OH) group and a methyl (-CH₃) group attached to the third carbon atom (the β-carbon), and an ethyl ester group. This arrangement of functional groups is pivotal to its chemical reactivity and potential applications.

Physicochemical Properties of Ethyl 3-hydroxy-3-methylnonanoate

| Property | Value |

|---|---|

| CAS Number | 5464-72-2 |

| Molecular Formula | C₁₂H₂₄O₃ |

| Density | 0.95 g/cm³ nih.gov |

| Flash Point | 117.9°C nih.gov |

| LogP | 2.661 nih.gov |

Beta-hydroxy esters are a significant class of organic molecules that serve as versatile building blocks in synthetic chemistry. Their importance stems from the presence of two key functional groups—a hydroxyl group and an ester group—in a 1,3-relationship. This arrangement allows for a wide array of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.

These compounds are precursors to a variety of significant chemicals. For instance, they are used in the synthesis of β-lactams, a core structural component of many antibiotic drugs. They also serve as starting materials for the production of pheromones and carotenoids. The development of new methods to produce optically pure β-hydroxy esters remains an active area of research in organic chemistry due to their value in creating high-value compounds.

While extensive research specifically detailing the applications of Ethyl 3-hydroxy-3-methylnonanoate is not widely available in public literature, its structural features suggest its potential as a valuable research target. As a chiral molecule, it can serve as a building block in asymmetric synthesis, a field focused on creating specific stereoisomers of molecules, which is crucial in pharmaceutical development.

Its role as a precursor has been noted in the synthesis of 3-hydroxy-3-methyl-n-nonanoic acid. lscollege.ac.in The general utility of beta-hydroxy esters in the synthesis of complex natural products and biologically active compounds underscores the potential importance of this specific molecule. Further investigation into its unique properties and applications could reveal novel uses in areas such as materials science or as a fine chemical intermediate. The study of compounds like Ethyl 3-hydroxy-3-methylnonanoate contributes to the broader understanding of structure-activity relationships within this class of molecules.

The study of beta-hydroxy esters is intrinsically linked to the development of key reactions in organic synthesis. One of the most significant milestones was the discovery of the Reformatsky reaction by Sergey Nikolaevich Reformatsky in 1887. thermofisher.combyjus.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. thermofisher.combyjus.comwikipedia.org

The initial publication by Reformatsky in 1887 in the Berichte der deutschen chemischen Gesellschaft detailed this new method for synthesizing two-atom, monobasic acids from ketones. lscollege.ac.in The key to the reaction is the formation of an organozinc reagent, often called a Reformatsky enolate, by treating an alpha-halo ester with zinc dust. wikipedia.org These enolates are less reactive than other types of enolates, which prevents unwanted side reactions. wikipedia.org

Over the years, the scope of the Reformatsky reaction has been expanded to include other carbonyl compounds and the use of different metals and activating agents to improve yields and reaction conditions. byjus.comwikipedia.org Beyond the Reformatsky reaction, other significant advancements in the synthesis of β-keto esters, which can be readily converted to beta-hydroxy esters, include the Claisen condensation and various palladium-catalyzed reactions developed in the latter half of the 20th century. nih.govresearchgate.netfiveable.me These methods have provided chemists with a robust toolkit for accessing this important class of molecules.

Properties

CAS No. |

5464-72-2 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-methylnonanoate |

InChI |

InChI=1S/C12H24O3/c1-4-6-7-8-9-12(3,14)10-11(13)15-5-2/h14H,4-10H2,1-3H3 |

InChI Key |

NXRBXPDEFDUATB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(CC(=O)OCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Hydroxy 3 Methylnonanoate and Analogs

Established Chemical Syntheses

Aldol-Type Condensation Approaches

The formation of β-hydroxy esters, such as Ethyl 3-hydroxy-3-methylnonanoate, is frequently achieved through aldol-type condensation reactions. These reactions involve the nucleophilic addition of an enolate to a carbonyl compound.

Reactions Involving Enolates of Esters (e.g., Ethyl Acetate) with Ketones (e.g., 2-Octanone)

A primary route for synthesizing Ethyl 3-hydroxy-3-methylnonanoate involves the reaction of the enolate of ethyl acetate (B1210297) with 2-octanone (B155638). In this classic aldol (B89426) condensation, a strong base is used to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-octanone. Subsequent protonation of the resulting alkoxide yields the desired tertiary β-hydroxy ester.

A well-established variation of this transformation is the Reformatsky reaction. byjus.compsiberg.comwikipedia.org This reaction utilizes an α-halo ester and a metal, typically zinc, to form an organozinc intermediate, which then reacts with a ketone or aldehyde. byjus.comwikipedia.org The organozinc reagent, also known as a Reformatsky enolate, is prepared by treating an alpha-halo ester with zinc dust. wikipedia.org These enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation of the ester. wikipedia.org The reaction between ethyl bromoacetate (B1195939) and 2-octanone in the presence of zinc would also yield Ethyl 3-hydroxy-3-methylnonanoate. The yields of the Reformatsky reaction can often be improved by using freshly prepared zinc powder or a copper-zinc couple. byjus.compsiberg.com

Utilization of Silyl (B83357) Enol Ethers in Cross-Aldol Reactions

The Mukaiyama aldol addition is a powerful alternative that employs silyl enol ethers as enolate equivalents. Silyl enol ethers are generally prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org For unsymmetrical ketones, the choice of base can direct the formation of either the kinetic or thermodynamic silyl enol ether. wikipedia.org

In the context of synthesizing tertiary β-hydroxy esters, a silyl enol ether derived from an ester can react with a ketone in the presence of a Lewis acid catalyst. For instance, the silyl ketene (B1206846) acetal (B89532) derived from ethyl acetate can be reacted with 2-octanone. The Lewis acid, such as titanium tetrachloride (TiCl4), activates the ketone towards nucleophilic attack by the silyl enol ether. A subsequent aqueous workup removes the silyl group and protonates the alkoxide to afford the β-hydroxy ester. This method offers good control over the reaction conditions and can be adapted for asymmetric synthesis.

General Strategies for Tertiary Beta-Hydroxy Ester Formation via Aldol Reactions

The formation of tertiary β-hydroxy esters is a common objective in organic synthesis, and several general strategies have been developed based on aldol-type reactions. The direct addition of ester enolates to ketones is a fundamental approach. The choice of base and reaction conditions is critical to prevent side reactions and control selectivity.

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds. byjus.compsiberg.comwikipedia.org Its key advantage lies in the generation of a relatively stable organozinc enolate that does not readily add to the ester group. wikipedia.org

The use of pre-formed enolates, such as lithium enolates, is another common strategy. However, their high reactivity can sometimes lead to a lack of selectivity. In contrast, silyl enol ethers in the Mukaiyama aldol reaction offer a milder alternative with enhanced control.

Recent advancements have also explored the use of other metal-mediated reactions. For example, iron(0)-mediated and copper-catalyzed Reformatsky-type reactions have been developed as efficient methods for the synthesis of β-hydroxyl carbonyl compounds. organic-chemistry.org Furthermore, titanocene(III) has been shown to promote Reformatsky additions. organic-chemistry.org

Hydrolysis and Esterification Pathways

Synthesis of 3-Hydroxy-3-methyl-n-nonanoic Acid via Hydrolysis of Ethyl 3-hydroxy-3-methyl-n-nonanoate

The corresponding carboxylic acid, 3-Hydroxy-3-methyl-n-nonanoic acid, can be readily synthesized from its ethyl ester, Ethyl 3-hydroxy-3-methyl-n-nonanoate, through hydrolysis. A common method involves refluxing the ester with a solution of potassium hydroxide (B78521) in ethanol (B145695). prepchem.com This saponification reaction cleaves the ester bond. After the reaction is complete, the ethanol is removed, and the residue is treated with water. The aqueous solution is then acidified, typically with a dilute mineral acid like hydrochloric acid, which protonates the carboxylate salt to yield the free carboxylic acid. prepchem.com The resulting 3-Hydroxy-3-methyl-n-nonanoic acid can then be extracted from the aqueous solution using an organic solvent like ether. prepchem.com

Conversion of Hydroxy Acids to Esters

One of the most direct and fundamental methods for the synthesis of ethyl 3-hydroxy-3-methylnonanoate is the esterification of its corresponding carboxylic acid, 3-hydroxy-3-methylnonanoic acid. This transformation is typically achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.

In a typical procedure, 3-hydroxy-3-methylnonanoic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ethyl ester by using a large excess of ethanol or by removing the water formed during the reaction.

A related method involves the saponification of an existing ester to the carboxylate salt, followed by acidification and subsequent esterification. For instance, ethyl 3-hydroxy-3-methylnonanoate can be hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol. nih.gov After evaporation of the ethanol, the residue is treated with water and acidified to yield 3-hydroxy-3-methylnonanoic acid, which can then be re-esterified to the desired ethyl ester. nih.gov

Other Conventional Synthetic Routes (e.g., from precursors like ethyl 2-bromoacetate and 2-octanone)

The Reformatsky reaction stands out as a classic and highly effective method for the synthesis of β-hydroxy esters. acs.orgacs.orgnih.gov This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. acs.org For the specific synthesis of ethyl 3-hydroxy-3-methylnonanoate, the precursors are ethyl 2-bromoacetate and 2-octanone. alfa-chemistry.com

The reaction mechanism commences with the oxidative addition of zinc metal into the carbon-halogen bond of ethyl 2-bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. acs.orgnih.gov This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents it from reacting with the ester functionality. acs.org The Reformatsky enolate then adds to the carbonyl carbon of 2-octanone. A subsequent acidic workup protonates the resulting alkoxide to furnish the final product, ethyl 3-hydroxy-3-methylnonanoate. nih.gov

The general utility of the Reformatsky reaction is highlighted by its broad substrate scope, with various aldehydes and ketones serving as suitable electrophiles. nih.gov Modifications of the classical zinc-based procedure have been developed, employing other metals or metal salts to promote the reaction. acs.org

Table 1: Conventional Synthesis of Ethyl 3-hydroxy-3-methylnonanoate via Reformatsky Reaction

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| Ethyl 2-bromoacetate | 2-Octanone | Zinc | Ethyl 3-hydroxy-3-methylnonanoate | alfa-chemistry.com |

Advanced and Stereoselective Synthetic Routes

The presence of a stereocenter at the C3 position of ethyl 3-hydroxy-3-methylnonanoate and its analogs necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms. These chiral β-hydroxy esters are of significant interest as intermediates in the synthesis of complex molecules.

Chiral Auxiliary-Mediated Syntheses

The Evans aldol reaction is a powerful and widely utilized strategy for the asymmetric synthesis of β-hydroxy carbonyl compounds with a high degree of stereocontrol. alfa-chemistry.comtcichemicals.com This methodology employs a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde. nih.gov

In this approach, the chiral auxiliary is first acylated to form an N-acyl oxazolidinone. Treatment of this species with a base and a Lewis acid, such as a boron triflate, generates a stereochemically defined Z-enolate. alfa-chemistry.com This enolate then reacts with an aldehyde through a six-membered, chair-like transition state, leading to the formation of a syn-aldol adduct with excellent diastereoselectivity. alfa-chemistry.com

While many applications of Evans chemistry focus on propionate (B1217596) aldol reactions, the principles can be extended to the synthesis of more complex β-hydroxy acids. beilstein-journals.org For the synthesis of an analog of ethyl 3-hydroxy-3-methylnonanoate, one would start with an appropriate N-acyl Evans auxiliary and react it with a suitable aldehyde under standard Evans aldol conditions. Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide, to yield the chiral β-hydroxy acid, which can then be esterified to the corresponding ethyl ester. alfa-chemistry.com The predictability and high stereoselectivity of the Evans aldol reaction make it a reliable method for accessing enantiomerically enriched β-hydroxy acids. tcichemicals.com

Table 2: Key Features of Evans Asymmetric Aldol Reaction

| Feature | Description | Reference |

| Chiral Control Element | Evans oxazolidinone auxiliary | nih.gov |

| Key Intermediate | Boron Z-enolate | alfa-chemistry.com |

| Transition State Model | Six-membered chair-like | alfa-chemistry.com |

| Stereochemical Outcome | Typically syn-aldol adducts | alfa-chemistry.com |

| Auxiliary Cleavage | Hydrolysis, reduction, or conversion to Weinreb amide | tcichemicals.com |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This approach is particularly valuable for producing complex, chiral molecules. Enzymes, such as lipases and dehydrogenases, can perform specific transformations that are often difficult to achieve with conventional chemical reagents, such as regio- and enantioselective reactions. nih.govresearchgate.net

The general strategy involves using chemical synthesis to build a core molecular scaffold or a suitable precursor, which is then subjected to one or more enzymatic transformation steps. nih.gov For instance, in the synthesis of bisorbicillinoids, a chemically synthesized precursor undergoes enzymatic oxidative dearomatization using the enzyme SorbC to generate a highly reactive intermediate under mild aqueous conditions. nih.gov This enzymatic step is crucial for the subsequent chemical dimerization reactions. nih.gov

Similarly, the synthesis of chiral epoxides, which are valuable synthetic intermediates, can be achieved through a chemo-enzymatic pathway starting from a renewable biobased compound. nih.gov This process can involve key enzymatic steps like lipase-mediated Baeyer-Villiger oxidation, combined with chemical steps such as hydrogenation and tosylation. nih.gov This integration of chemical and enzymatic steps allows for the creation of enantiomerically pure compounds from renewable starting materials under safer and more sustainable conditions. nih.gov

Combination of Chemical and Enzymatic Steps for Chiral Enrichment

A significant application of chemo-enzymatic strategies is the production of enantiomerically pure compounds through the kinetic resolution of racemates. This is particularly relevant for chiral β-hydroxy esters, which are analogs of Ethyl 3-hydroxy-3-methylnonanoate. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

For example, the enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate has been achieved using various hydrolases, including lipases from Pseudomonas cepacia (PCL), porcine liver esterase (PLE), and Candida rugosa (CRL). researchgate.net In one study, PCL was effective in the hydrolysis of the secondary ester, resulting in the recovery of the (R)-ester with 98% enantiomeric excess (e.e.) at 50% conversion. researchgate.net

A more sophisticated chemo-enzymatic protocol has been developed to transform racemic ethyl 3-hydroxybutanoate into its pure (R)-enantiomer. researchgate.net This multi-step, one-pot process involves:

Enzymatic Acylation: The racemic alcohol is first acylated using an irreversible acyl donor in the presence of Candida antarctica lipase (B570770) B (CAL-B). The enzyme selectively acylates the (R)-enantiomer, leaving behind the unreacted (S)-enantiomer. researchgate.net

Chemical Inversion: The unreacted (S)-alcohol is then subjected to a chemical reaction sequence (e.g., mesylation followed by treatment with cesium acetate) that inverts its stereochemistry, converting it to the (R)-acetate. researchgate.net

Enzymatic Alcoholysis: The resulting mixture, now rich in the (R)-acetoxy ester, is treated with an alcohol (e.g., ethanol) and CAL-B, which catalyzes the alcoholysis to yield the final, enantiopure (R)-hydroxy ester. researchgate.net

This combination of selective enzyme-catalyzed reactions with a chemical inversion step provides a highly efficient method for converting an entire racemic mixture into a single desired enantiomer with high chemical yield and enantiopurity. researchgate.net

Table 2: Examples of Chemo-Enzymatic Chiral Enrichment of β-Hydroxy Esters

| Substrate | Enzyme | Transformation | Result | Reference |

|---|---|---|---|---|

| Ethyl 3-hydroxy-3-phenylpropanoate (racemic) | PCL | Hydrolysis | (R)-ester recovered with 98% e.e. | researchgate.net |

| Ethyl 3-hydroxybutanoate (racemic) | CAL-B | Acylation | (S)-alcohol unreacted, (R)-ester formed | researchgate.net |

| Ethyl (R)-acetoxybutanoate | CAL-B | Alcoholysis | (R)-ethyl 3-hydroxybutanoate (>99% e.e.) | researchgate.net |

| Ethyl benzoyl acetate | PcSDR (mutant) | Reduction | (S)- or (R)-ethyl 3-hydroxy-3-phenylpropionate | nih.gov |

Precursors and Derivatization Research

Identification of Key Precursors in Synthetic Sequences

The synthesis of β-hydroxy esters like Ethyl 3-hydroxy-3-methylnonanoate can be approached through several established routes, each defined by its key precursors. A common and direct method is the Reformatsky reaction, which would involve the reaction of a ketone with an α-halo ester in the presence of zinc metal. For the target molecule, the key precursors would be heptan-2-one and ethyl bromoacetate .

Alternatively, syntheses based on the alkylation of β-keto esters are widely used. In this approach, a precursor like ethyl acetoacetate (B1235776) can be deprotonated to form an enolate, which is then alkylated. orgsyn.org For the synthesis of chiral analogs like ethyl (S)-3-hydroxybutanoate, ethyl acetoacetate is a key precursor that undergoes enantioselective reduction, often using baker's yeast. orgsyn.org

In the context of modern transition-metal-catalyzed reactions, the precursors for analogs of Ethyl 3-hydroxy-3-methylnonanoate are an α-hydroxy ester and an olefin , as described in the osmium-catalyzed C-C coupling section. nih.gov For chiral syntheses involving enzymes, a prochiral ketone such as ethyl benzoyl acetate can serve as a precursor for the enzymatic reduction to the corresponding chiral β-hydroxy ester, ethyl 3-hydroxy-3-phenylpropionate. nih.gov

Subsequent Derivatizations and Functionalizations of Ethyl 3-hydroxy-3-methylnonanoate

Once synthesized, Ethyl 3-hydroxy-3-methylnonanoate can undergo further chemical transformations at its two primary functional groups: the ester and the tertiary hydroxyl group.

A fundamental derivatization is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by refluxing the ester with an aqueous base, such as potassium hydroxide in an ethanol solution, followed by acidification. prepchem.com This reaction converts Ethyl 3-hydroxy-3-methylnonanoate into 3-hydroxy-3-methyl-n-nonanoic acid . prepchem.com

The tertiary hydroxyl group can also be functionalized. A common reaction for hydroxyl groups is acylation to form a new ester. As demonstrated with the analog ethyl 3-hydroxybutanoate, this can be accomplished using lipase-catalyzed acylation with an acyl donor like isopropenyl acetate or vinyl acetate. researchgate.net This would convert the hydroxyl group of Ethyl 3-hydroxy-3-methylnonanoate into an acetoxy group, for example.

Furthermore, β-hydroxy esters can serve as precursors to other important chemical structures. For example, related chiral β-hydroxy esters have been converted into valuable chiral epoxides through a sequence of tosylation of the hydroxyl group followed by intramolecular cyclization induced by a base. nih.gov

Biocatalytic Transformations and Biosynthetic Pathways

Enzymatic Resolution and Deracemization

The production of enantiomerically pure beta-hydroxy esters is crucial as the biological activity of such compounds is often dependent on their specific stereochemistry. nih.gov Enzymatic kinetic resolution is a primary strategy to separate racemic mixtures.

Hydrolases, particularly lipases and esterases, are widely employed for the kinetic resolution of racemic beta-hydroxy esters. This process relies on the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer in the racemic mixture at a much higher rate than the other. This enantioselective hydrolysis results in a mixture containing one enantiomer as an alcohol (or its corresponding acid) and the other, unreacted enantiomer as an ester, which can then be separated. nih.govresearchgate.net

Enzymes such as Pig Liver Esterase (PLE) and lipases from various microbial sources, including Candida rugosa lipase (B570770) (CRL), are effective for these transformations. researchgate.net The choice of enzyme, solvent, and reaction conditions can influence both the rate and the enantioselectivity of the resolution. nih.gov

Lipases are a cornerstone of biocatalysis, capable of mediating reactions like alcoholysis, esterification, and transesterification in organic media. researchgate.net Candida antarctica lipase B (CALB) is one of the most prominent and effective biocatalysts for these reactions, known for its high enantioselectivity, broad substrate specificity, and stability. sigmaaldrich.comfrontiersin.org

In the context of beta-hydroxy esters, CALB is frequently used for kinetic resolution via enantioselective acylation (a form of transesterification). In this process, a racemic mixture of the beta-hydroxy ester is treated with an acyl donor, such as vinyl propionate (B1217596). The lipase selectively acylates one of the alcohol enantiomers, producing a beta-acyloxy ester, while leaving the other alcohol enantiomer largely unreacted. mdpi.com This allows for the separation of the acylated and unreacted enantiomers, providing access to both optically pure forms. mdpi.com The efficiency and selectivity of CALB make it a preferred enzyme for producing optically active compounds for the pharmaceutical and fine chemical industries. nih.gov

The synthesis of a specific enantiomer of a beta-hydroxy ester can be achieved through the asymmetric reduction of a prochiral beta-keto ester. This transformation is effectively catalyzed by reductases, such as alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes facilitate the stereoselective transfer of a hydride from a cofactor, typically NAD(P)H, to the ketone carbonyl group, yielding a chiral alcohol. nih.gov

Whole-cell biocatalysts, most notably Baker's yeast (Saccharomyces cerevisiae), are frequently used for reducing beta-keto esters. acgpubs.org Baker's yeast is convenient and inexpensive, but it contains a multitude of reductase enzymes with different and sometimes opposing stereoselectivities, which can lead to the formation of a mixture of stereoisomeric products. acs.orgnih.gov To overcome this, genetic engineering has been used to create modified yeast strains. By deleting genes for undesirable reductases or overexpressing highly selective ones, strains have been developed that produce beta-hydroxy esters with significantly higher stereochemical purity. acs.orgnih.gov

Microbial Biotransformations for Functionalization

Microbial systems can be engineered to perform specific chemical transformations on fatty acid esters, such as ethyl nonanoate (B1231133), a precursor related to the article's subject compound. These biotransformations can introduce functional groups at specific positions, creating valuable chemical intermediates.

The enzyme system AlkBGT from the bacterium Pseudomonas putida GPo1 is capable of ω-oxidation, which is the oxidation of the terminal methyl group of alkanes and fatty acids. asm.orgnih.gov When the AlkBGT system is expressed in recombinant Escherichia coli, it can effectively functionalize ethyl nonanoate. asm.orgnih.gov The primary product of this reaction is ω-hydroxy ethyl nonanoate (9-hydroxy ethyl nonanoate). asm.orgnih.gov

Further oxidation of the terminal alcohol can occur, leading to the formation of byproducts such as 9-oxo ethyl nonanoate and 9-carboxy ethyl nonanoate (mono-ethyl azelate). asm.orgnih.gov The efficiency of this biotransformation can be enhanced by the co-expression of the outer membrane protein AlkL, which is believed to facilitate substrate uptake into the cell. asm.org Expanding this pathway by including the alcohol dehydrogenase AlkJ and aldehyde dehydrogenase AlkH from the same operon can drive the reaction exclusively toward the production of the dicarboxylic acid monoester, mono-ethyl azelate. nih.govresearchgate.net

Table 1: Product Distribution from ω-Oxidation of Ethyl Nonanoate by E. coli Expressing AlkBGT

| Product | Concentration (mM) |

|---|---|

| 9-hydroxy ethyl nonanoate | 3.6 |

| 9-carboxy ethyl nonanoate | 0.6 |

| 9-oxo ethyl nonanoate | 0.1 |

Data derived from time-lapse conversions with an initial 5 mM ethyl nonanoate concentration. asm.orgnih.gov

Certain yeast species are proficient at converting fatty acids and their esters into dicarboxylic acids through oxidative pathways. The yeast Candida tropicalis has been shown to convert ethyl nonanoate into azelaic acid, a nine-carbon α,ω-dicarboxylic acid with numerous industrial applications. researchgate.netkribb.re.kr

The biotransformation process involves two key steps. First, Candida tropicalis rapidly hydrolyzes ethyl nonanoate to nonanoic acid. Subsequently, the yeast performs ω-oxidation on the nonanoic acid, converting it to azelaic acid. researchgate.netkribb.re.kr In a fed-batch fermentation process, this biotransformation has achieved a high molar yield of 90% and resulted in the production of 30.1 g/L of azelaic acid. researchgate.net This microbial process presents a sustainable alternative to the chemical ozonolysis of oleic acid for producing valuable dicarboxylic acids. kribb.re.kr

**Table 2: Summary of Ethyl Nonanoate Biotransformation by *Candida tropicalis***

| Parameter | Finding |

|---|---|

| Organism | Candida tropicalis |

| Substrate | Ethyl nonanoate |

| Key Intermediate | Nonanoic Acid |

| Final Product | Azelaic Acid |

| Molar Yield | 90% |

| Final Concentration | 30.1 g/L |

Findings from a fed-batch biotransformation process. researchgate.net

Exploration of Natural Biosynthesis

The natural origins of Ethyl 3-hydroxy-3-methylnonanoate are not extensively documented, but its structure suggests a biosynthetic route deeply intertwined with microbial fatty acid and polyketide metabolism. The molecule is a chiral ethyl ester of a branched-chain hydroxy fatty acid. Its formation can be logically dissected into two primary stages: the synthesis of its carboxylic acid precursor, 3-hydroxy-3-methylnonanoic acid, and the subsequent esterification with ethanol (B145695).

The carbon backbone of Ethyl 3-hydroxy-3-methylnonanoate strongly points to a modified fatty acid synthesis pathway. Standard fatty acid synthesis (FAS) involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. youtube.com The process includes cycles of condensation, reduction, dehydration, and a second reduction, ultimately producing straight-chain saturated fatty acids. youtube.com

However, the "3-methyl" branch in the target molecule represents a deviation from the canonical FAS pathway. The formation of the required precursor, 3-hydroxy-3-methylnonanoic acid, can be hypothesized through a mechanism analogous to a well-known biochemical reaction: the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is a key intermediate in the mevalonate (B85504) pathway for isoprenoid and cholesterol biosynthesis. hmdb.ca It is formed by the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by HMG-CoA synthase. hmdb.canih.gov

Following this logic, a plausible pathway for 3-hydroxy-3-methylnonanoyl-CoA would involve:

Chain Elongation: Standard fatty acid biosynthesis proceeds to the 7-carbon acyl-CoA, heptanoyl-CoA.

Condensation: An enzyme with HMG-CoA synthase-like activity could catalyze the condensation of heptanoyl-CoA with an additional molecule of acetyl-CoA. This would form the 9-carbon backbone with the characteristic 3-hydroxy-3-methyl structure. While enzymes with the precise substrate specificity for this reaction are not yet characterized, the loose substrate specificity of some enzymes in these pathways makes this a viable hypothesis. nih.gov

Release of the Free Acid: The resulting 3-hydroxy-3-methylnonanoyl-CoA would then be hydrolyzed by a thioesterase to release the free acid, 3-hydroxy-3-methylnonanoic acid, making it available for subsequent esterification.

Bacteria are well-known for producing a variety of modified fatty acids, including hydroxylated and branched-chain variants, lending support to the feasibility of such a pathway.

Table 1: Examples of Hydroxy Fatty Acids Produced by Microorganisms

| Producing Organism | Hydroxy Fatty Acid | Reference |

|---|---|---|

| Lactobacillus sakei | 10-Hydroxystearic acid | nih.gov |

| Flexibacter elegans | Iso-3-hydroxy-heptadecanoic acid | |

| Myxococcus fulvus | Iso-3-hydroxy-pentadecanoic acid |

The final step in the biosynthesis of Ethyl 3-hydroxy-3-methylnonanoate is the esterification of the 3-hydroxy-3-methylnonanoic acid precursor with ethanol. Lactic acid bacteria (LAB) are well-documented producers of a wide array of ethyl esters, which are significant contributors to the flavor profiles of fermented foods like cheese and wine. academicjournals.org

The primary mechanism for this transformation is the enzymatic activity of intracellular esterases. researchgate.netresearchgate.net These enzymes catalyze the condensation of an acyl-CoA molecule with an alcohol, such as ethanol, in a reaction known as alcoholysis. The general process is as follows:

Activation: The precursor acid, 3-hydroxy-3-methylnonanoic acid, is first activated to its coenzyme A (CoA) thioester, 3-hydroxy-3-methylnonanoyl-CoA.

Esterification: A bacterial carboxyl esterase (EC 3.1.1.1) facilitates the transfer of the acyl group from the CoA thioester to ethanol, forming Ethyl 3-hydroxy-3-methylnonanoate and releasing free Coenzyme A.

LAB esterases have been shown to preferentially act on short- to medium-chain fatty acids. researchgate.netacademicjournals.org While their specific activity on a sterically hindered, branched tertiary hydroxy-acid like 3-hydroxy-3-methylnonanoic acid has not been specifically detailed, the broad substrate tolerance of many microbial esterases suggests this reaction is plausible. Strains of Lactobacillus plantarum, Enterococcus faecium, and Lactobacillus rhamnosus have all demonstrated robust ester-forming capabilities. academicjournals.orgresearchgate.net The production of ethanol is a common feature of heterofermentative metabolism in many of these bacterial species, ensuring the availability of one of the key precursors for ester synthesis.

Table 2: Examples of Branched-Chain Esters Produced by Microorganisms

| Producing Organism | Branched-Chain Ester | Reference |

|---|---|---|

| Engineered Escherichia coli | Isobutyl acetate (B1210297) | ontosight.ai |

| Engineered Escherichia coli | Isobutyl propionate | ontosight.ai |

| Engineered Escherichia coli | Isobutyl butyrate | ontosight.ai |

| Engineered Escherichia coli | Isobutyl pentanoate | ontosight.ai |

Mechanistic Investigations of Reactions Involving Ethyl 3 Hydroxy 3 Methylnonanoate

Reaction Mechanism Elucidation in Chemical Synthesis

The synthesis of ethyl 3-hydroxy-3-methylnonanoate, a valuable chiral building block, often involves the use of organometallic reagents and subsequent dehydration reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and achieving high yields and stereoselectivity.

Detailed Mechanistic Studies of Organometallic Reagent Interception

The formation of ethyl 3-hydroxy-3-methylnonanoate can be achieved through the nucleophilic addition of an organometallic reagent to a β-keto ester, such as ethyl 3-oxononanoate. The most commonly employed organometallic reagents for this purpose are Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orgyoutube.com

The mechanism of this reaction is generally understood as a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the ester. libretexts.orgsaskoer.calibretexts.org This initial attack leads to the formation of a tetrahedral intermediate. saskoer.ca The reaction is typically quenched with a weak acid to protonate the resulting alkoxide and yield the desired tertiary alcohol. saskoer.camasterorganicchemistry.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The organometallic reagent (e.g., methylmagnesium bromide or methyllithium) adds to the ketone carbonyl group of ethyl 3-oxononanoate. libretexts.orgmasterorganicchemistry.com

Formation of Tetrahedral Intermediate: This addition results in a tetrahedral alkoxide intermediate. saskoer.ca

Protonation: Subsequent workup with a mild acid protonates the alkoxide to give the final product, ethyl 3-hydroxy-3-methylnonanoate. masterorganicchemistry.com

It is important to note that while the mechanism is often simplified to a direct nucleophilic addition, the actual process can be more complex, involving equilibria between various associated and complexed species of the organometallic reagent. libretexts.org The choice of solvent is also critical, as it can stabilize the organometallic reagent and influence its reactivity. libretexts.orgyoutube.com

Investigation of Dehydration Reaction Mechanisms for Beta-Hydroxy Esters

The dehydration of β-hydroxy esters like ethyl 3-hydroxy-3-methylnonanoate leads to the formation of α,β-unsaturated esters. This elimination reaction can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Dehydration:

Under basic conditions, the dehydration often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. jove.comyoutube.com

The steps are as follows:

Deprotonation: A base removes a proton from the α-carbon (the carbon adjacent to the ester group), forming an enolate ion. jove.comyoutube.com

Elimination: The enolate then eliminates the hydroxide (B78521) ion from the β-carbon, forming a double bond. jove.com The resulting product is an α,β-unsaturated ester. This step is often the rate-determining step. youtube.com

The stability of the conjugated system in the final product is a significant driving force for this reaction. libretexts.org

Acid-Catalyzed Dehydration:

In the presence of a strong acid, the dehydration mechanism for a tertiary alcohol like ethyl 3-hydroxy-3-methylnonanoate typically follows an E1 pathway. libretexts.org

The mechanism involves:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid to form a good leaving group, an alkyloxonium ion. libretexts.org

Formation of a Carbocation: The alkyloxonium ion leaves, generating a tertiary carbocation. This is usually the rate-determining step. libretexts.org

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the alkene. libretexts.org

With β-hydroxy carbonyl compounds, an alternative acid-catalyzed mechanism can occur involving the formation of an enol intermediate. youtube.com

Enzyme Mechanism Studies in Biocatalysis

Enzymes offer a powerful and selective alternative to traditional chemical methods for the synthesis of chiral compounds like ethyl 3-hydroxy-3-methylnonanoate. Mechanistic studies of these biocatalytic reactions are essential for understanding and improving their efficiency and stereoselectivity.

Substrate Specificity and Stereoselectivity of Hydrolases and Lipases

Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of β-hydroxy esters. scielo.brresearchgate.net This process relies on the enzyme's ability to selectively catalyze the hydrolysis or esterification of one enantiomer over the other. nih.gov

The stereoselectivity of these enzymes is highly dependent on the substrate structure and the reaction conditions. For example, in the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, lipase (B570770) from Pseudomonas cepacia (PCL) showed high enantioselectivity, producing the (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. scielo.br In contrast, pig liver esterase (PLE) exhibited lower selectivity for the same substrate. scielo.br

The size of the substituent at the β-carbon has been shown to be a critical factor influencing the enzymatic reaction. scielo.br Studies on the hydrolysis of various β-hydroxy esters have demonstrated that while some enzymes like PCL are effective for secondary β-hydroxy esters, others like PLE may be more suitable for certain tertiary ones, albeit with potentially lower selectivity. scielo.br

| Enzyme | Substrate | Product(s) | Enantiomeric Excess (e.e.) | Reference |

| Lipase from Pseudomonas cepacia (PCL) | rac-ethyl 3-hydroxy-3-phenylpropanoate | (R)-ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid | 98% (ester), 93% (acid) | scielo.br |

| Pig Liver Esterase (PLE) | rac-ethyl 3-hydroxy-3-phenylbutanoate | (R)- and (S)-ethyl 3-hydroxy-3-phenylbutanoate | Poor selectivity | scielo.br |

| Lipase B from Candida antarctica | 3-acetylthiohexanal | (S)-3-mercaptohexanal | E = 36-85 | nih.gov |

Mechanistic Understanding of Reductase Activity in Asymmetric Reductions

The asymmetric reduction of β-keto esters is a key method for producing enantiomerically pure β-hydroxy esters. Ketoreductases (KREDs), a class of oxidoreductases, are particularly effective for this transformation, often utilizing NADPH as a cofactor. nih.gov

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain a multitude of reductase enzymes with varying substrate specificities and stereoselectivities. nih.gov This can sometimes lead to the formation of mixtures of stereoisomeric alcohols. nih.gov To overcome this, specific reductases can be overexpressed in host organisms like E. coli to achieve high stereoselectivity. acs.org

The stereochemical outcome of the reduction is dependent on the specific reductase used. For instance, in the reduction of α-fluoro-β-keto esters, KRED 110 produced the anti (2S,3S) isomer, while KRED 130 predominantly yielded the syn (2S,3R) isomer. alaska.edu

| Biocatalyst | Substrate | Product | Stereochemical Outcome | Reference |

| Chlorella pyrenoidosa | ethyl 2-methyl 3-oxobutanoate | anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters | anti/syn ratio of 53/47 | nih.gov |

| Chlorella vulgaris | ethyl 2-methyl 3-oxobutanoate | syn-(2S, 3R)-hydroxy ester | Predominantly syn | nih.gov |

| KRED 110 | α-fluoro-β-keto esters | anti-α-fluoro-β-hydroxy esters | anti (2S,3S) | alaska.edu |

| KRED 130 | α-fluoro-β-keto esters | syn-α-fluoro-β-hydroxy esters | Predominantly syn (2S,3R) | alaska.edu |

The kinetic mechanism of these reductases can be complex, involving multiple steps such as substrate binding, cofactor interaction, and product release. nih.gov

Functionality of Alkane Hydroxylase Systems in ω-Oxidation

Alkane hydroxylase systems are involved in the terminal or subterminal oxidation of alkanes and their derivatives. frontiersin.orgnih.gov The ω-oxidation pathway, in particular, involves the hydroxylation of the terminal methyl group of a fatty acid or a related molecule. wikipedia.org This process is typically catalyzed by cytochrome P450 monooxygenases. frontiersin.orgwikipedia.orgnih.gov

The mechanism of alkane hydroxylation by enzymes like AlkB, a non-heme diiron monooxygenase, involves the activation of molecular oxygen and its insertion into a C-H bond. nih.gov These enzymes are often part of a larger electron transport chain. frontiersin.orgnih.gov

The ω-oxidation pathway proceeds as follows:

Hydroxylation: The terminal methyl group is hydroxylated to a primary alcohol. wikipedia.org This step is catalyzed by a cytochrome P450 enzyme. wikipedia.org

Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase. wikipedia.org

While direct ω-oxidation of a precursor to form ethyl 3-hydroxy-3-methylnonanoate is not a primary route, understanding these systems is relevant as they can act on related fatty acid derivatives. The regioselectivity of these hydroxylases is a key area of research, with some enzymes preferentially oxidizing the terminal (ω) position and others the subterminal (ω-1) position. rsc.org

| Enzyme System | Function | Key Mechanistic Feature | Reference |

| Cytochrome P450 monooxygenases (CYP52 family) | ω-oxidation of n-alkanes and fatty acids | Hydroxylation of the terminal methyl group | frontiersin.org |

| Alkane monooxygenase (AlkB) | Oxidation of straight-chain alkanes | Non-heme diiron monooxygenase that hydroxylates the terminal methyl group | nih.gov |

| Cytochrome P450 omega hydroxylases | ω-oxidation of fatty acids | Introduction of a hydroxyl group at the ω-carbon | wikipedia.org |

Degradation and Transformation Pathways

The study of the degradation and transformation of ethyl 3-hydroxy-3-methylnonanoate is crucial for understanding its environmental fate and its stability under various conditions. While specific research on this particular compound is limited, the degradation pathways can be inferred from the well-documented behavior of structurally similar compounds, such as other β-hydroxy esters and fatty acid esters. The primary degradation routes are expected to be thermal decomposition, hydrolysis, and autoxidation.

Thermal Degradation

The thermal decomposition of β-hydroxy esters is a known pathway that can lead to the formation of smaller, more volatile compounds. Studies on analogous compounds, such as ethyl 3-hydroxy-3-methylbutanoate, have shown that pyrolysis can occur through a cyclic six-membered transition state. acs.orgacs.org This type of reaction, known as a retro-ene reaction, typically results in the cleavage of the carbon-carbon bond between the α and β carbons of the ester.

For ethyl 3-hydroxy-3-methylnonanoate, a similar thermal degradation mechanism would be expected to yield two primary products: an aldehyde or ketone and a corresponding ethyl ester. Specifically, the pyrolysis would likely produce nonan-2-one and ethyl acetate (B1210297). This decomposition pathway is significant at elevated temperatures and in the absence of other reactants. stackexchange.com

Table 1: Potential Thermal Degradation Products of Ethyl 3-hydroxy-3-methylnonanoate

| Initial Reactant | Predicted Products | Reaction Type |

| Ethyl 3-hydroxy-3-methylnonanoate | Nonan-2-one and Ethyl Acetate | Pyrolysis / Retro-ene Reaction |

Hydrolytic Degradation

Hydrolysis is a fundamental chemical reaction for esters, involving the cleavage of the ester bond in the presence of water. This reaction can be catalyzed by either acids or bases. In the context of ethyl 3-hydroxy-3-methylnonanoate, hydrolysis would result in the formation of 3-hydroxy-3-methylnonanoic acid and ethanol (B145695).

In biological systems, this reaction is often facilitated by esterase enzymes. The resulting 3-hydroxy-3-methylnonanoic acid can then potentially enter into fatty acid degradation pathways, such as β-oxidation, where it is further broken down. wikipedia.orgyoutube.comyoutube.com The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Table 2: Products of Hydrolytic Degradation

| Reactant | Products | Catalyst |

| Ethyl 3-hydroxy-3-methylnonanoate | 3-hydroxy-3-methylnonanoic acid and Ethanol | Acid, Base, or Esterase |

Autoxidative Degradation

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. This pathway is particularly relevant for fatty acid esters, especially those with unsaturated components, though saturated esters can also undergo oxidation, albeit at a slower rate. The process is a free-radical chain reaction that involves initiation, propagation, and termination steps. dtic.mil

For a saturated hydroxy ester like ethyl 3-hydroxy-3-methylnonanoate, autoxidation would likely be initiated by the abstraction of a hydrogen atom, most probably from the carbon atom bearing the hydroxyl group, due to the activating effect of the oxygen atom. This would lead to the formation of a hydroperoxide intermediate. These hydroperoxides are often unstable and can decompose to form a variety of secondary products, including ketones, aldehydes, and shorter-chain carboxylic acids. dtic.mil The presence of the hydroxyl group may influence the specific products formed. While the exact products for ethyl 3-hydroxy-3-methylnonanoate are not documented, the general mechanism of autoxidation of fatty acid esters suggests a complex mixture of oxidation products would result.

Table 3: General Classes of Autoxidative Degradation Products of Fatty Acid Esters

| Initial Reactant | Intermediate | Potential Final Products |

| Fatty Acid Ester | Hydroperoxides | Ketones, Aldehydes, Carboxylic Acids |

Analytical Methodologies for Characterization and Quantitation in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of ethyl 3-hydroxy-3-methylnonanoate. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of ethyl 3-hydroxy-3-methylnonanoate. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. For instance, the ethyl ester group typically exhibits a quartet and a triplet, corresponding to the methylene (B1212753) and methyl protons, respectively. The protons on the carbon chain will show distinct signals based on their proximity to the hydroxyl and ester functional groups.

¹³C NMR spectroscopy complements ¹H NMR by providing the number of distinct carbon environments in the molecule. The carbonyl carbon of the ester group, the carbon bearing the hydroxyl group, and the various carbons of the alkyl chain will each have a characteristic chemical shift. For example, a related compound, ethyl nonanoate (B1231133), shows a variety of chemical shifts in its ¹³C NMR spectrum, which can be used as a reference for interpreting the spectrum of ethyl 3-hydroxy-3-methylnonanoate. chemicalbook.com The presence of 3 different chemical shift lines in the C-13 NMR spectrum of ethyl methanoate indicates 3 different chemical environments for its 3 carbon atoms. docbrown.info

Table 1: Representative NMR Data for Similar Ester Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| Ethyl nonanoate chemicalbook.com | ¹H | 4.120 | q |

| 2.28 | t | ||

| 1.62 | m | ||

| 1.52-1.07 | m | ||

| 0.88 | t | ||

| Ethyl methanoate docbrown.info | ¹³C | Varies | - |

Note: This table presents data for structurally related compounds to illustrate typical chemical shifts for ester functional groups. Specific data for ethyl 3-hydroxy-3-methylnonanoate may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in ethyl 3-hydroxy-3-methylnonanoate. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad O-H stretching vibration for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

A strong C=O stretching vibration for the ester carbonyl group, usually found around 1735-1750 cm⁻¹. docbrown.info

C-O stretching vibrations for the ester and alcohol functionalities.

C-H stretching and bending vibrations for the alkyl portions of the molecule. docbrown.info

The IR spectrum of a similar compound, ethyl (S)-3-hydroxybutanoate, clearly shows a prominent O-H stretch around 3300-3600 cm⁻¹ and a C=O stretch from the ester group. chegg.com

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of ethyl 3-hydroxy-3-methylnonanoate. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. chemsrc.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For example, the loss of an ethoxy group (-OCH₂CH₃) or a water molecule from the molecular ion can be indicative of the ester and hydroxyl functionalities, respectively. A predicted GC-MS spectrum for ethyl 3-hydroxytridecanoate, a homologous compound, shows a specific fragmentation pattern that can serve as a guide for identifying related structures. hmdb.ca

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for separating ethyl 3-hydroxy-3-methylnonanoate from mixtures and for its quantitative analysis. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Coupled Techniques (GC-MS, GCxGC-TOFMS) for Volatile Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like ethyl 3-hydroxy-3-methylnonanoate. nih.gov The compound is vaporized and transported through a column by a carrier gas. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

GC-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. thepharmajournal.com As components elute from the GC column, they are directly introduced into the mass spectrometer, allowing for both identification and quantification. This method is widely used for the analysis of complex mixtures containing esters and other volatile compounds. jmaterenvironsci.comjmchemsci.com

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers even greater resolving power for complex samples. researchgate.net This technique utilizes two different GC columns with orthogonal separation mechanisms, providing enhanced separation of co-eluting compounds. researchgate.net

Table 2: GC and GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value/Description | Reference |

| GC-MS | ||

| Instrument | GC-MS (e.g., Shimadzu QP 2010 ultra-series) | thepharmajournal.com |

| Column | Restek Rtx-5ms (60 m x 0.25 mm x 0.25 µm) | jmaterenvironsci.com |

| Carrier Gas | Helium | thepharmajournal.comjmaterenvironsci.com |

| Oven Program | Example: 80°C (2 min), then 5°C/min to 300°C (14 min) | jmaterenvironsci.com |

| GCxGC-TOFMS | ||

| Application | Improved identification of complex mixtures | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Separation

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For ethyl 3-hydroxy-3-methylnonanoate, reversed-phase HPLC is a suitable method. sielc.com

Chiral HPLC is a specialized form of HPLC used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. Since ethyl 3-hydroxy-3-methylnonanoate possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as two enantiomers. Chiral HPLC, often employing a chiral stationary phase such as a γ-cyclodextrin phase, is crucial for separating and quantifying these individual enantiomers. The separation of enantiomers is important as they can exhibit different biological activities. Research on the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) in wine has demonstrated the utility of chiral GC for their quantitation.

Table 3: HPLC and Chiral HPLC Conditions for Related Analyses

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Separation of Ethyl 3-hydroxy-3-methylbutyrate | sielc.com |

| Chiral HPLC | Chiralcel OD-H | Not specified | Enantiomeric separation of related hydroxy esters | rsc.org |

| Chiral GC | γ-cyclodextrin phase | Not specified | Enantiomeric separation of ethyl 2-hydroxy-3-methylbutanoate |

Advanced Techniques for Stereochemical Analysis (e.g., Chiral GC with specific phases)

The stereochemistry of ethyl 3-hydroxy-3-methylnonanoate is a critical aspect of its chemical characterization, as the biological and sensory properties of its enantiomers can differ significantly. Advanced analytical methodologies are therefore essential for the separation, identification, and quantification of the individual stereoisomers. Chiral gas chromatography (GC) stands out as a primary technique for this purpose, often employing specialized chiral stationary phases.

The separation of enantiomers by chiral GC is based on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times, allowing for their separation and quantification. For compounds like ethyl 3-hydroxy-3-methylnonanoate, which belong to the class of 3-hydroxy fatty acid esters, cyclodextrin-based chiral stationary phases have proven to be particularly effective. gcms.cz

Research on analogous compounds, such as ethyl 2-hydroxy-3-methylbutanoate, has demonstrated the successful use of γ-cyclodextrin phases in chiral GC for resolving enantiomers in complex matrices like wine. For the analysis of ethyl 3-hydroxy-3-methylnonanoate, various derivatized cyclodextrin (B1172386) phases, including β-cyclodextrin derivatives, would be applicable. gcms.cz The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature programming and carrier gas flow rate, are optimized to achieve baseline separation of the enantiomers.

Another advanced technique for the stereochemical analysis of hydroxy fatty acids involves derivatization to form diastereomers, which can then be separated on a non-chiral column. nih.gov A common approach is the use of a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent. nih.gov The hydroxyl group of each enantiomer of ethyl 3-hydroxy-3-methylnonanoate would react with the MTPA-Cl to form diastereomeric MTPA esters. These diastereomers possess different physicochemical properties and can be separated and quantified using standard gas chromatography-mass spectrometry (GC-MS). nih.gov

The following table summarizes these advanced analytical techniques for the stereochemical analysis of ethyl 3-hydroxy-3-methylnonanoate.

| Analytical Technique | Principle | Stationary Phase/Reagent | Detection Method | Key Research Findings/Applications |

| Chiral Gas Chromatography (Chiral GC) | Enantiomers are separated based on their differential interaction with a chiral stationary phase, leading to different retention times. | Derivatized cyclodextrins (e.g., γ-cyclodextrin, β-cyclodextrin derivatives like Rt-βDEXse, Rt-βDEXsm). gcms.cz | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Enables direct separation and quantification of enantiomers. Has been successfully applied to the enantiomeric analysis of structurally similar hydroxy esters in complex samples. |

| Gas Chromatography with Diastereomeric Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard, non-chiral GC column. | Chiral Derivatizing Agent: (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). nih.gov | Gas Chromatography-Electron Capture Negative-Ion Mass Spectrometry (GC/ECNI-MS). nih.gov | Allows for the determination of enantiomeric composition. This method has been used to detect both (S)- and (R)-enantiomers of 3-hydroxy fatty acids in food samples. nih.gov |

These advanced methodologies are crucial for research in fields such as food chemistry, flavor and fragrance analysis, and biotechnology, where the specific enantiomeric composition of a chiral compound can have significant implications.

Applications and Research Directions in Organic and Bio Organic Chemistry

Role as Chiral Building Blocks and Synthons for Complex Molecules

Chiral beta-hydroxy esters are highly sought-after building blocks in organic synthesis due to their prevalence in the structures of many natural products and biologically active compounds. While specific research on the direct application of ethyl 3-hydroxy-3-methylnonanoate as a chiral synthon is not extensively documented, the utility of analogous chiral beta-hydroxy esters is well-established and provides a strong indication of its potential.

Optically active beta-hydroxy esters, such as ethyl (S)-3-hydroxybutanoate, are widely used as versatile chiral building blocks for the synthesis of a variety of natural products. orgsyn.orgresearchgate.net These compounds can be obtained with high enantiomeric purity through methods like microbial reduction of the corresponding ketoester. orgsyn.org The stereocenter at the hydroxyl-bearing carbon can be used to induce stereoselectivity in subsequent reactions, allowing for the construction of complex molecules with defined three-dimensional structures.

The general synthetic utility of chiral beta-hydroxy esters is demonstrated in their conversion to other key intermediates. For instance, they can be transformed into chiral epoxides, which are themselves valuable precursors in numerous synthetic pathways. zendy.io The diastereoselective alkylation of the enolates derived from chiral beta-hydroxy esters is another powerful strategy for introducing new stereocenters with high control. researchgate.net

Given these precedents, ethyl 3-hydroxy-3-methylnonanoate, particularly in its enantiomerically pure forms, can be envisioned as a valuable synthon. Its longer alkyl chain, compared to more commonly studied beta-hydroxy esters, could be advantageous in the synthesis of lipophilic natural products or their analogs. The tertiary alcohol also offers a site for further functionalization or can act as a key stereocontrol element in complex molecule synthesis.

Development of New Reaction Methodologies Utilizing Beta-Hydroxy Esters

The development of novel synthetic methods is a cornerstone of modern organic chemistry. Beta-hydroxy esters are not only synthetic targets but also key reactants in the development of new reaction methodologies. Research in this area often focuses on achieving high levels of stereoselectivity and efficiency.

One of the classic methods for synthesizing beta-hydroxy esters is the Reformatsky reaction , which involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal. acs.orgresearchgate.netnih.govnih.govnih.gov This reaction has seen numerous modern advancements, including the use of other metals and catalysts to improve yields and selectivities. acs.orgresearchgate.net For instance, copper-catalyzed and titanocene(III)-promoted versions of the Reformatsky reaction have been developed. orgsyn.orgresearchgate.net Enantioselective variants of the Reformatsky reaction have also been explored to produce chiral beta-hydroxy esters. sigmaaldrich.com

Beyond their synthesis, beta-hydroxy esters are utilized in the development of other important transformations. For example, diastereoselective aldol (B89426) additions of the enolates derived from chiral beta-hydroxy ketones have been reported. nih.gov Furthermore, methods for the kinetic resolution of racemic beta-hydroxy esters have been developed to provide access to optically pure compounds, which are crucial for asymmetric synthesis. figshare.com

While specific new methodologies developed using ethyl 3-hydroxy-3-methylnonanoate are not prominent in the literature, its structural features make it a suitable substrate for exploring and optimizing a range of stereoselective reactions. The development of catalytic, enantioselective methods to synthesize this and other long-chain tertiary beta-hydroxy esters remains an area of interest.

Intermediates in the Synthesis of Functionalized Esters and Acids (e.g., ω-hydroxy fatty acid esters for sustainable polymers)

A significant area of contemporary research is the development of sustainable polymers from renewable resources to replace petroleum-based plastics. Long-chain ω-hydroxy fatty acids and their esters are valuable monomers for the synthesis of biodegradable polyesters. nih.gov

Ethyl 3-hydroxy-3-methylnonanoate can be considered a precursor to functionalized nonanoic acid derivatives. While not a direct ω-hydroxy fatty acid ester, its carbon backbone is relevant to the synthesis of such monomers. For example, 9-hydroxynonanoic acid, an ω-hydroxy fatty acid, can be produced from renewable sources like oleic acid through ozonolysis and subsequent reduction. researchgate.netnih.govnih.gov This ω-hydroxy acid can then be polymerized to form poly(nonanolactone), a biodegradable polyester (B1180765). nih.govnih.gov

The synthesis of polyesters from ω-hydroxy fatty acids can be achieved through various polymerization techniques, including melt-condensation. The properties of the resulting polymers, such as their melting point, crystallinity, and mechanical strength, are influenced by the molecular weight of the polymer, which can be controlled by the polymerization conditions.

The table below summarizes the thermal properties of a polyester derived from a related ω-hydroxy fatty acid, poly(ω-hydroxytetradecanoate), illustrating the characteristics of such sustainable polymers.

| Molecular Weight (Mw) (kDa) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 53 | 82 | 60 | 18 | 20 |

| 78 | 85 | 64 | 22 | 650 |

| 110 | 87 | 66 | 25 | 700 |

| 140 | 88 | 67 | 28 | 750 |

This table presents data for Poly(ω-hydroxytetradecanoate) as an example of a polyester derived from an ω-hydroxy fatty acid.

The conversion of ethyl 3-hydroxy-3-methylnonanoate to an ω-hydroxy fatty acid would require several synthetic steps, including cleavage and functional group manipulation. However, its availability from certain synthetic routes could make it a potential starting material for accessing these valuable monomers for sustainable polymers.

Q & A

Basic: What are the most reliable synthetic routes for producing Ethyl 3-hydroxy-3-methylnonanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Ethyl 3-hydroxy-3-methylnonanoate can be synthesized via esterification of 3-hydroxy-3-methylnonanoic acid with ethanol under acid catalysis or through Claisen condensation of ethyl acetoacetate with a suitable alkyl halide. Evidence from structurally similar esters (e.g., Ethyl 3-hydroxy-3-phenylbutanoate) suggests that stereoselectivity and yield depend on catalysts (e.g., p-toluenesulfonic acid for esterification) and solvent polarity . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during esterification to minimize side reactions.

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) for condensation reactions.

- Purification : Using fractional distillation or preparative HPLC to isolate high-purity product (>98%) .

Basic: How can the purity and structural integrity of Ethyl 3-hydroxy-3-methylnonanoate be validated in laboratory settings?

Methodological Answer:

Validation requires a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity .

- Spectroscopy :

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 217.2 (calculated for C₁₂H₂₄O₃) .

Advanced: What experimental strategies can resolve contradictions in reported spectroscopic data for Ethyl 3-hydroxy-3-methylnonanoate?

Methodological Answer:

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:

- Solvent standardization : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts .

- Isotopic labeling : Synthesize deuterated analogs (e.g., D-labeled hydroxy group) to confirm peak assignments .

- Computational validation : Use DFT calculations (e.g., Gaussian software) to simulate NMR/IR spectra and match experimental data .

- Collaborative verification : Cross-check results with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Advanced: How can researchers investigate the metabolic stability of Ethyl 3-hydroxy-3-methylnonanoate in biological systems?

Methodological Answer:

Metabolic studies require:

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Measure half-life (t₁/₂) and identify metabolites (e.g., hydrolyzed carboxylic acid) .

- Isotope tracing : Use ¹³C-labeled ethyl groups to track metabolic pathways via isotopic enrichment in urine or plasma .

- Enzyme inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .

Basic: What are the recommended storage conditions to ensure the stability of Ethyl 3-hydroxy-3-methylnonanoate?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light sensitivity : Use amber vials to avoid UV-induced degradation.

- Desiccant : Include silica gel packs to minimize moisture absorption .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

Advanced: What role does Ethyl 3-hydroxy-3-methylnonanoate play in fatty acid biosynthesis, and how can its interactions with enzymes like CYP4F11 be studied?

Methodological Answer:

As a 3-hydroxy ester, it may act as a substrate or inhibitor in fatty acid elongation. To study enzyme interactions:

- Recombinant enzyme assays : Express CYP4F11 in E. coli and measure activity via UV-Vis spectroscopy (λ = 450 nm for CO-binding difference spectra) .

- Kinetic analysis : Determine Kₘ and Vₘₐₓ using varying substrate concentrations.

- Molecular docking : Use software like AutoDock to model binding interactions between the ester and enzyme active sites .

Basic: What safety protocols are essential when handling Ethyl 3-hydroxy-3-methylnonanoate in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as non-hazardous waste .

Advanced: How can researchers design experiments to explore the compound’s potential as a biomarker for metabolic disorders?

Methodological Answer:

- Case-control studies : Compare serum/urine levels of the compound in patients with 3-hydroxyacyl-CoA dehydrogenase deficiency vs. healthy controls .

- Stable isotope dilution : Spike samples with deuterated internal standards for precise quantification via GC-MS .

- Correlation analysis : Use multivariate statistics (e.g., PCA) to link compound levels to clinical symptoms .

Advanced: What computational methods are effective in predicting the physicochemical properties of Ethyl 3-hydroxy-3-methylnonanoate?

Methodological Answer:

- QSPR models : Train algorithms on datasets of similar esters to predict logP, solubility, and pKa .

- Molecular dynamics simulations : Simulate hydration free energy to estimate water solubility .

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

Basic: What spectroscopic techniques are critical for distinguishing Ethyl 3-hydroxy-3-methylnonanoate from its structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.